1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
The compound 1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (hereafter referred to as Compound A) is a pyrrolidin-2-one derivative featuring a benzimidazole core linked via a 2-hydroxy-3-(2-methoxyphenoxy)propyl chain. This analysis compares Compound A with structurally related analogs, focusing on receptor affinity, antiarrhythmic/hypotensive efficacy, and substituent-driven pharmacological variations.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4/c1-34-24-8-4-5-9-25(24)35-17-21(32)16-31-23-7-3-2-6-22(23)29-27(31)18-14-26(33)30(15-18)20-12-10-19(28)11-13-20/h2-13,18,21,32H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTUUFDUGDAEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features
Compound A is distinguished by:
- 4-Chlorophenyl group : Enhances lipophilicity and receptor binding .
- Benzimidazole core : Facilitates π-π stacking and hydrogen bonding with target receptors .
- 2-Hydroxy-3-(2-methoxyphenoxy)propyl chain: The hydroxy group improves solubility and hydrogen-bonding capacity, while the methoxyphenoxy moiety modulates steric and electronic interactions .
Comparative Pharmacological Data
†Estimated based on structural analogs in .
Key Findings
Impact of the Hydroxy Group :
- Compound A and D (both with hydroxypropyl linkers) exhibit superior α1-adrenergic receptor (α1-AR) binding (pKi ≈ 6.71) compared to Compound E (pKi ≈ 5.8), where the hydroxy group is absent. This suggests the hydroxy moiety enhances hydrogen-bonding interactions with receptor residues .
- The hydroxy group also correlates with prolonged hypotensive effects (>1 hour vs. <30 minutes for Compound E ) due to improved metabolic stability .
Chlorophenyl Position Sensitivity :
- Compound B (2-chlorophenyl) shows high α1-AR affinity (pKi = 7.13), while Compound C (4-chlorophenyl) selectively targets α2-AR (pKi = 7.29). This positional sensitivity highlights the importance of halogen placement in receptor subtype selectivity .
Antiarrhythmic Activity :
- Compound A and D demonstrate potent antiarrhythmic effects (ED50 = 1.9 mg/kg), outperforming Compound E (ED50 = 3.5 mg/kg). This is attributed to the hydroxypropyl linker’s ability to stabilize interactions with cardiac ion channels .
Computational and Structural Insights
- SHELXL Refinement : Crystal structures of related pyrrolidin-2-one derivatives (e.g., Compound C ) were refined using SHELXL, confirming the planar geometry of the benzimidazole core and the hydroxypropyl linker’s conformational flexibility .
Biological Activity
1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, commonly referred to as a benzodiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure, which includes a chlorophenyl group and a benzodiazole moiety, suggesting possible interactions with various biological targets.
- Molecular Formula : C27H26ClN3O4
- Molecular Weight : 492.0 g/mol
- CAS Number : 1018163-73-9
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory properties.
Antibacterial Activity
Research indicates that derivatives of benzodiazoles exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting limited activity against Gram-negative strains . The incorporation of the chlorophenyl and methoxyphenoxy groups is hypothesized to enhance membrane permeability and target bacterial enzymes.
Antifungal Activity
The antifungal potential of benzodiazole derivatives has also been explored. In vitro studies demonstrate that these compounds can inhibit the growth of fungi like Candida albicans and Aspergillus niger, likely through disruption of fungal cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. Benzodiazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation markers such as cyclin D1 . Further research is necessary to elucidate the specific mechanisms involved.
Enzyme Inhibition
This compound has shown promise as an inhibitor of key enzymes involved in various diseases:
- Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated strong AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Urease : The compound's urease inhibitory potential indicates possible applications in treating urinary tract infections and related conditions .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of compounds structurally similar to the target compound:
- Synthesis and Evaluation : A study synthesized various benzodiazole derivatives and assessed their antibacterial and antifungal activities against a range of pathogens. Results indicated moderate to strong activity against specific strains, with some compounds achieving IC50 values below 10 µM .
- In Vivo Studies : Animal studies are essential for understanding the pharmacokinetics and therapeutic efficacy of these compounds. Preliminary results suggest that certain derivatives can significantly reduce tumor size in xenograft models when administered at specific dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
